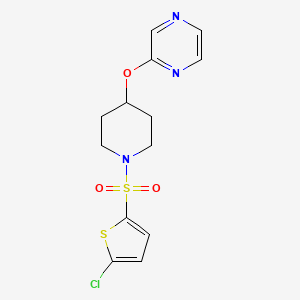

2-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine is a complex organic compound that features a pyrazine ring substituted with a piperidine moiety, which is further functionalized with a 5-chlorothiophen-2-yl sulfonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine typically involves multiple steps:

-

Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. One common method involves the reaction of 4-hydroxypiperidine with 5-chlorothiophene-2-sulfonyl chloride under basic conditions to form the sulfonylated piperidine intermediate.

-

Coupling with Pyrazine: : The sulfonylated piperidine intermediate is then coupled with pyrazine-2-carboxylic acid or its derivatives. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the desired ether linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, leading to the formation of sulfoxides or sulfones.

-

Reduction: : Reduction reactions can target the nitro group (if present) on the pyrazine ring, converting it to an amine.

-

Substitution: : The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiophenes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, 2-((1-((5-Chlorothiophen-

Biologische Aktivität

The compound 2-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyrazine is a complex organic molecule characterized by its unique structural features, including a piperidine ring, a pyrazine moiety, and a sulfonyl group. These components suggest significant potential for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Structural Characteristics

The molecular formula of the compound is C14H14ClN3O3S, with a molecular weight of 365.9 g/mol. Its structure incorporates halogenated aromatic systems and nitrogen-containing heterocycles, which enhance its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C14H14ClN3O3S |

| Molecular Weight | 365.9 g/mol |

| CAS Number | 2176152-18-2 |

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Interaction : The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity.

- Receptor Binding : The presence of piperidine and pyrazine rings may enhance binding affinity to various receptors involved in disease processes.

- Cellular Uptake : The unique structure may facilitate cellular uptake, allowing the compound to exert its effects intracellularly.

Antimicrobial Activity

Compounds similar to this compound have demonstrated notable antimicrobial properties. For instance, derivatives containing thiophene and sulfonamide groups have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant cytotoxicity against cancer cell lines. For example, studies on thiosemicarbazones derived from related structures have reported IC50 values in the nanomolar range against glioblastoma multiforme and breast adenocarcinoma cells .

| Compound | IC50 (nM) | Cancer Type |

|---|---|---|

| Thiosemicarbazone Derivative | <10 | Glioblastoma Multiforme |

| Thiosemicarbazone Derivative | <20 | Breast Adenocarcinoma |

Case Studies

-

In vitro Studies : A series of synthesized derivatives similar to this compound were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that modifications in the chemical structure significantly influenced their potency.

- Example : A derivative with a similar piperidine-sulfonamide framework showed enhanced activity against pancreatic cancer cells with morphological changes indicative of apoptosis.

- In silico Studies : Docking studies have been employed to predict the binding interactions of this compound with target proteins involved in cancer progression and microbial resistance. These studies suggest a favorable binding mode that could be exploited for drug development.

Eigenschaften

IUPAC Name |

2-[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]oxypyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O3S2/c14-11-1-2-13(21-11)22(18,19)17-7-3-10(4-8-17)20-12-9-15-5-6-16-12/h1-2,5-6,9-10H,3-4,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMSXNAYAXESFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)S(=O)(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.